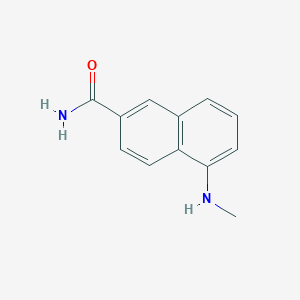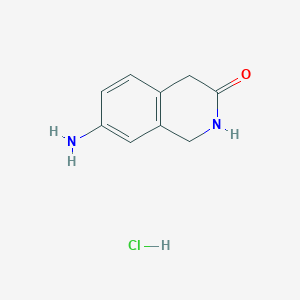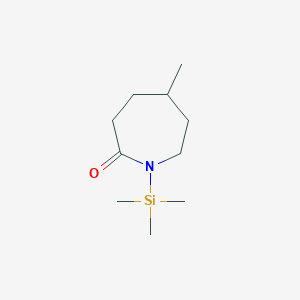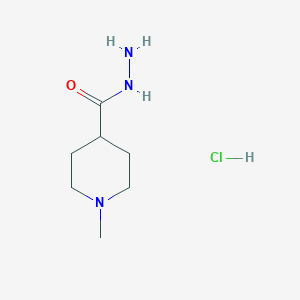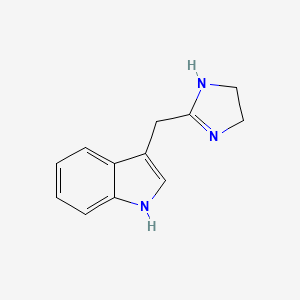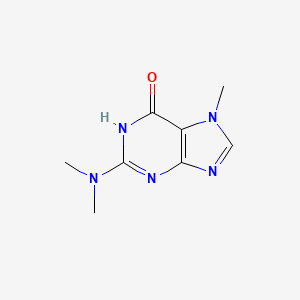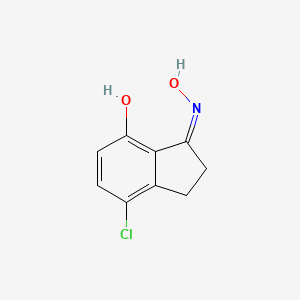
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is a chemical compound that belongs to the class of indenones. Indenones are fused molecules containing a cyclopentanone ring and a benzene ring. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 7th position, and an oxime group at the 1st position of the indenone structure. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime can be achieved through various methods, including grinding, stirring, and ultrasound irradiation. These methods have been found to be efficient in terms of time and synthetic performance . The general synthetic route involves the reaction of 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include substituted indenones, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential biomolecules in microorganisms . Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the chloro, hydroxy, and oxime groups.
4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the hydroxy and oxime groups.
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.
Uniqueness
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of all three functional groups (chloro, hydroxy, and oxime) on the indenone structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(3Z)-7-chloro-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H8ClNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2/b11-7- |
InChI Key |
YKQBZPSVOIVJHG-XFFZJAGNSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=C(C=CC(=C21)Cl)O |
Canonical SMILES |
C1CC(=NO)C2=C(C=CC(=C21)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


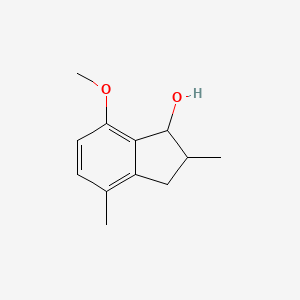
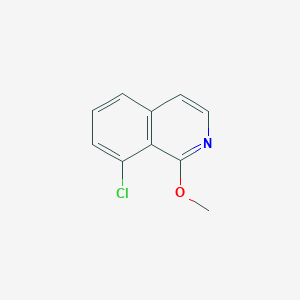

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
